molecular formula C20H22FN3O6S B2731718 N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 868981-46-8

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2731718
CAS RN: 868981-46-8
M. Wt: 451.47
InChI Key: YVCFXKVZULKRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H22FN3O6S and its molecular weight is 451.47. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Oxazolidinones, a class of compounds similar to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, have been recognized for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococci, and Mycobacterium tuberculosis, without evidence of rapid resistance development (Zurenko et al., 1996).

Role in Synthesis of Bioactive Compounds

  • The synthesis and evaluation of 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties have shown promising antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus. This highlights the chemical versatility of oxazolidinone derivatives in producing compounds with potential as drug candidates (Karaman et al., 2018).

Novel Synthetic Pathways and Drug Development

  • Research on oxazolidinones has also focused on their role in the synthesis of new heterocyclic compounds and the development of novel antimicrobial agents. For instance, the study of the synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents opens up pathways for creating tertiary carboxylic amide products, which are valuable for stereoselective transformations in drug synthesis (Bensa et al., 2008).

Exploration of Biological Activities

  • Further research into sulfone derivatives containing 1,3,4-oxadiazole moieties revealed good antibacterial activities against rice bacterial leaf blight. This indicates the potential agricultural applications of such compounds in preventing crop diseases (Shi et al., 2015).

properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCFXKVZULKRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

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